molecular formula C18H17N3O4 B11307271 2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(2-methoxyphenyl)acetamide

2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B11307271
M. Wt: 339.3 g/mol
InChI Key: GEPCXIYDBHABJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(2-methoxyphenyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a dioxino-benzimidazole core, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(2-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the dioxino-benzimidazole core, followed by the introduction of the acetamide group. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(2-methoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-dihydro-1H-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine
  • 2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole

Uniqueness

2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(2-methoxyphenyl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C18H17N3O4

Molecular Weight

339.3 g/mol

IUPAC Name

2-(6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C18H17N3O4/c1-23-15-5-3-2-4-12(15)20-18(22)10-21-11-19-13-8-16-17(9-14(13)21)25-7-6-24-16/h2-5,8-9,11H,6-7,10H2,1H3,(H,20,22)

InChI Key

GEPCXIYDBHABJK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C=NC3=CC4=C(C=C32)OCCO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.